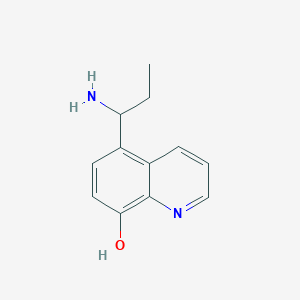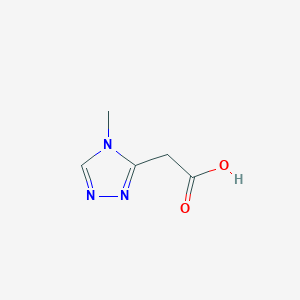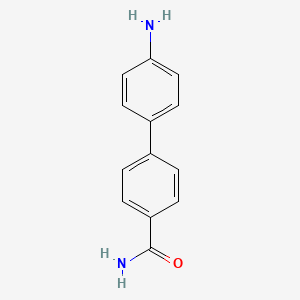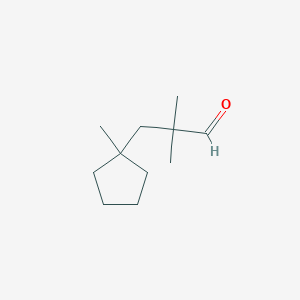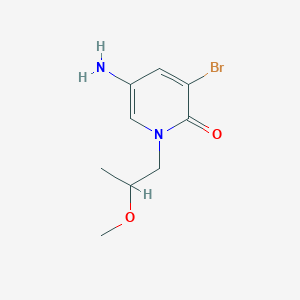
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a phenyl ring substituted with a cyano group at the fourth position and a methoxy group at the third position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of (4-Cyano-3-methoxyphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(4-Cyano-3-methoxyphenyl)methanol+Methanesulfonyl chloride→(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), or thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Corresponding sulfonamide, sulfonate ester, or sulfonothioate.
Hydrolysis: (4-Cyano-3-methoxyphenyl)methanesulfonic acid.
Reduction: (4-Amino-3-methoxyphenyl)methanesulfonyl chloride.
Scientific Research Applications
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic synthesis: As a reagent for introducing the methanesulfonyl group into organic molecules.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biochemistry: For the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Material science: In the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Cyano-3-methoxyphenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The cyano and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
(4-Cyanophenyl)methanesulfonyl chloride: Lacks the methoxy group, which can affect its reactivity and applications.
(3-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group, which can influence its chemical properties and uses.
(4-Methoxyphenyl)methanesulfonyl chloride: Lacks the cyano group and has the methoxy group at a different position.
Uniqueness
(4-Cyano-3-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and methoxy groups on the phenyl ring. These substituents can modulate the electronic properties of the compound, making it useful in specific synthetic and research applications.
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
(4-cyano-3-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-9-4-7(6-15(10,12)13)2-3-8(9)5-11/h2-4H,6H2,1H3 |
InChI Key |
BORKDPNITVLRFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CS(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one](/img/structure/B13316544.png)
![N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
![1-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13316552.png)
![Methyl(2-methylbut-3-yn-2-yl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13316562.png)

